molecular formula C24H17NO4 B15010251 (3E)-5-(2,4-dimethoxyphenyl)-3-(5H-indeno[1,2-b]pyridin-5-ylidene)furan-2(3H)-one

(3E)-5-(2,4-dimethoxyphenyl)-3-(5H-indeno[1,2-b]pyridin-5-ylidene)furan-2(3H)-one

Cat. No.: B15010251
M. Wt: 383.4 g/mol
InChI Key: YWNHTWKUYZAAKJ-ZBJSNUHESA-N
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Description

5-(2,4-DIMETHOXYPHENYL)-3-[(5E)-5H-INDENO[1,2-B]PYRIDIN-5-YLIDENE]-2,3-DIHYDROFURAN-2-ONE is a complex organic compound with a unique structure that combines elements of phenyl, indeno, pyridinyl, and dihydrofuranone groups

Preparation Methods

The synthesis of 5-(2,4-DIMETHOXYPHENYL)-3-[(5E)-5H-INDENO[1,2-B]PYRIDIN-5-YLIDENE]-2,3-DIHYDROFURAN-2-ONE involves multiple steps, starting with the preparation of the individual components. The phenyl and indeno groups are typically synthesized through a series of organic reactions, including Friedel-Crafts acylation and cyclization reactions. The pyridinyl group is introduced through a condensation reaction with the indeno group, followed by the formation of the dihydrofuranone ring through a cyclization reaction. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

5-(2,4-DIMETHOXYPHENYL)-3-[(5E)-5H-INDENO[1,2-B]PYRIDIN-5-YLIDENE]-2,3-DIHYDROFURAN-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or potassium tert-butoxide, leading to the formation of phenols or ethers.

Scientific Research Applications

5-(2,4-DIMETHOXYPHENYL)-3-[(5E)-5H-INDENO[1,2-B]PYRIDIN-5-YLIDENE]-2,3-DIHYDROFURAN-2-ONE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(2,4-DIMETHOXYPHENYL)-3-[(5E)-5H-INDENO[1,2-B]PYRIDIN-5-YLIDENE]-2,3-DIHYDROFURAN-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar compounds to 5-(2,4-DIMETHOXYPHENYL)-3-[(5E)-5H-INDENO[1,2-B]PYRIDIN-5-YLIDENE]-2,3-DIHYDROFURAN-2-ONE include:

    5-(2,4-DIMETHOXYPHENYL)-3-[(5E)-5H-INDENO[1,2-B]PYRIDIN-5-YLIDENE]-2,3-DIHYDROFURAN-2-ONE: This compound shares a similar structure but may have different substituents or functional groups.

    5-(2,4-DIMETHOXYPHENYL)-3-[(5E)-5H-INDENO[1,2-B]PYRIDIN-5-YLIDENE]-2,3-DIHYDROFURAN-2-ONE: This compound has a similar core structure but may differ in the position or type of substituents.

The uniqueness of 5-(2,4-DIMETHOXYPHENYL)-3-[(5E)-5H-INDENO[1,2-B]PYRIDIN-5-YLIDENE]-2,3-DIHYDROFURAN-2-ONE lies in its specific combination of functional groups and its potential for diverse applications in scientific research.

Properties

Molecular Formula

C24H17NO4

Molecular Weight

383.4 g/mol

IUPAC Name

(3E)-5-(2,4-dimethoxyphenyl)-3-indeno[1,2-b]pyridin-5-ylidenefuran-2-one

InChI

InChI=1S/C24H17NO4/c1-27-14-9-10-17(20(12-14)28-2)21-13-19(24(26)29-21)22-15-6-3-4-7-16(15)23-18(22)8-5-11-25-23/h3-13H,1-2H3/b22-19+

InChI Key

YWNHTWKUYZAAKJ-ZBJSNUHESA-N

Isomeric SMILES

COC1=CC(=C(C=C1)C2=C/C(=C/3\C4=C(C5=CC=CC=C53)N=CC=C4)/C(=O)O2)OC

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=C3C4=C(C5=CC=CC=C53)N=CC=C4)C(=O)O2)OC

Origin of Product

United States

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